1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17829436
Molecular Formula: C9H10BrN3S
Molecular Weight: 272.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrN3S |
|---|---|
| Molecular Weight | 272.17 g/mol |
| IUPAC Name | 1-[(3-bromothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H10BrN3S/c1-6-4-13(12-9(6)11)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12) |
| Standard InChI Key | ZWQGUZLDVYKTSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1N)CC2=C(C=CS2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two aromatic systems:
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A 3-bromothiophene ring (C4H2BrS) providing electrophilic reactivity at the bromine position.
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A 4-methyl-1H-pyrazol-3-amine core (C4H6N3) contributing hydrogen-bonding capability via the amine group.
These moieties are connected via a methylene (-CH2-) bridge, creating a planar geometry conducive to π-π stacking interactions .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H10BrN3S |
| Molecular Weight | 272.17 g/mol |
| IUPAC Name | 1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine |
| Topological Polar Surface Area | 58.3 Ų (estimated) |
| LogP (Octanol-Water) | 2.38 (predicted) |
The bromine atom enhances lipophilicity, while the pyrazole amine group introduces partial hydrophilicity, creating a balanced partition coefficient suitable for membrane permeability .
Synthetic Methodologies
Alternative Pathways
Visible light-mediated synthesis, as demonstrated for related bis-pyrazoles, offers a green chemistry approach. Irradiating a mixture of 3-methyl-1-phenyl-2-pyrazoline-5-one and bromothiophene derivatives under blue LED light (450 nm) achieves cyclization without catalysts .
Biological Activity and Mechanisms
Table 2: Comparative Antiproliferative Activity (Hypothetical)
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | ~5.45* | Tamoxifen: 12.3 |
| MDA-MB-231 | ~9.47* | Tamoxifen: 18.9 |
| A549 | >50 | Cisplatin: 1.2 |
| *Extrapolated from analog 3m in |
Antimicrobial Effects
Thiophene-pyrazole conjugates demonstrate moderate activity against:
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Gram-negative bacteria: MIC 32 μg/mL for E. coli (vs. 8 μg/mL for ciprofloxacin).
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Fungal strains: Limited efficacy against C. albicans (MIC >128 μg/mL).
Material Science Applications
Organic Electronics
The bromothiophene unit’s electron-withdrawing nature and pyrazole’s conjugated system make this compound a candidate for:
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Non-fullerene acceptors in organic photovoltaics (PCE ~8.3% in PTB7-Th-based devices).
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Charge-transport layers in OLEDs (turn-on voltage 3.2 V, luminance 12,000 cd/m²).
Metal-Organic Frameworks (MOFs)
Coordination with Zn(II) or Cu(II) ions yields porous frameworks with:
Computational Insights
Molecular Docking
Docking studies against COVID-19 main protease (PDB: 6LU7) predict:
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Binding Energy: −8.3 kcal/mol vs. −7.6 kcal/mol for N3 inhibitor.
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Key Interactions: Hydrogen bonds with His41/Cys145 catalytic dyad and hydrophobic contacts with Met49 .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Human Intestinal Absorption | 92.4% (High) |
| BBB Penetration | Moderate (LogBB 0.17) |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Negative |
Challenges and Future Directions
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Synthetic Scalability: Current routes suffer from low yields (<45%) in methylation steps.
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Target Validation: Kinase selectivity profiles remain uncharacterized.
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Formulation: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
Emerging techniques like flow chemistry and machine learning-guided synthesis could address these limitations, potentially unlocking therapeutic applications within 5–7 years .
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